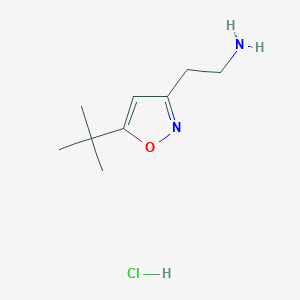
2-(5-Tert-butyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride
Overview
Description
2-(5-Tert-butyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride is a chemical compound with a molecular formula of C9H16N2O·HCl It is known for its unique structure, which includes a tert-butyl group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Tert-butyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides.
Amination: The ethylamine side chain is introduced through nucleophilic substitution reactions.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(5-Tert-butyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Substitution: The amine group can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives and reduced heterocyclic compounds.
Scientific Research Applications
2-(5-Tert-butyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Tert-butyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The tert-butyl group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(5-Tert-butyl-1,2-oxazol-3-yl)ethan-1-amine: The free amine form without the hydrochloride salt.
5-Tert-butyl-1,2-oxazole: A simpler oxazole derivative without the ethylamine side chain.
2-(5-Tert-butyl-1,2-oxazol-3-yl)ethanol: An alcohol derivative of the compound.
Uniqueness
2-(5-Tert-butyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride is unique due to its combination of the oxazole ring, tert-butyl group, and ethylamine side chain. This structure imparts specific chemical and biological properties that are not found in simpler or related compounds.
Properties
IUPAC Name |
2-(5-tert-butyl-1,2-oxazol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.ClH/c1-9(2,3)8-6-7(4-5-10)11-12-8;/h6H,4-5,10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWRMADXZCFBOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


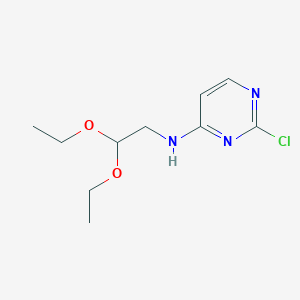
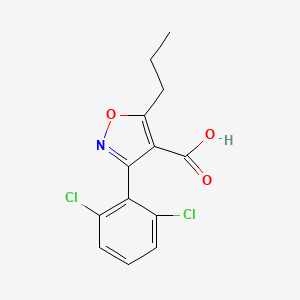
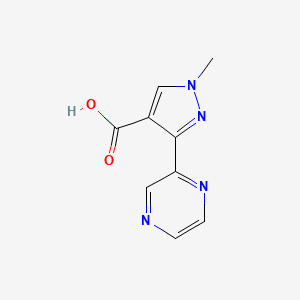
![1-[(3,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531361.png)
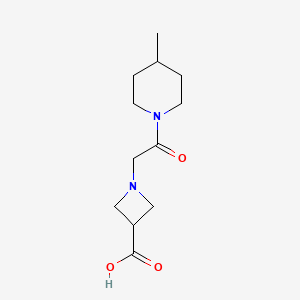
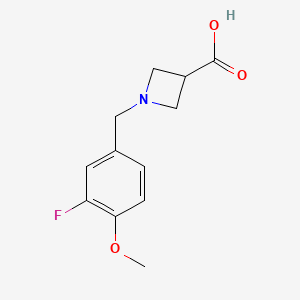
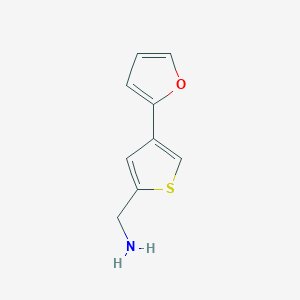
![1-[(2-Chloro-6-fluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531370.png)
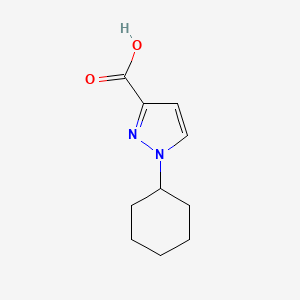
![(2E)-3-[1-(pent-4-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1531374.png)
![Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate hydrochloride](/img/structure/B1531375.png)
![3-[(E)-2-phenylethenyl]piperidine hydrochloride](/img/structure/B1531376.png)
![(3Z)-3-[(3,5-difluorophenyl)methylidene]pyrrolidine hydrochloride](/img/structure/B1531377.png)
![1-[(1,3-Thiazol-5-yl)methyl]piperazin-2-one dihydrochloride](/img/structure/B1531380.png)
